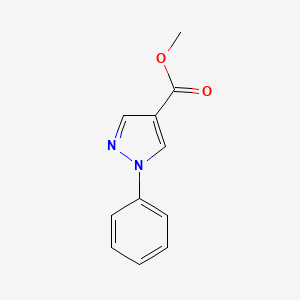

methyl 1-phenyl-1H-pyrazole-4-carboxylate

説明

BenchChem offers high-quality methyl 1-phenyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-phenyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBAYDFXUVGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356632 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7188-96-7 | |

| Record name | methyl 1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Methyl 1-Phenyl-1H-pyrazole-4-carboxylate

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical reactivity have established it as a "privileged scaffold," integral to a multitude of FDA-approved drugs.[1][3] Compounds incorporating the pyrazole core exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antiviral properties.[4] Notable blockbusters like Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several protein kinase inhibitors such as Crizotinib and Ruxolitinib underscore the therapeutic significance of this moiety.[1][2]

The pharmacological profile of pyrazole derivatives is critically dependent on the nature and position of substituents on the core ring.[5] The 1-phenyl-1H-pyrazole-4-carboxylate framework, in particular, serves as a versatile intermediate for the elaboration of more complex, biologically active molecules.[6] This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the principal synthetic strategies for constructing methyl 1-phenyl-1H-pyrazole-4-carboxylate, emphasizing mechanistic rationale, practical experimental protocols, and critical process parameters.

Strategic Overview of Pyrazole Synthesis

The construction of the pyrazole ring system is a well-established field in heterocyclic chemistry. The most prevalent and reliable strategies involve the condensation of a binucleophilic hydrazine component with a 1,3-dielectrophilic three-carbon unit. Variations in the nature of these building blocks give rise to the primary synthetic routes discussed herein.

Caption: Core synthetic strategies for the pyrazole ring.

Method 1: Knorr-Type Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for pyrazole construction.[7] The reaction involves the condensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.[8][9]

Mechanistic Rationale

The reaction proceeds via two key steps: initial condensation followed by intramolecular cyclization and dehydration.

-

Hydrazone Formation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl synthon, typically the more reactive ketone or aldehyde, to form a phenylhydrazone intermediate.

-

Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This cyclization is followed by the elimination of two molecules of water to yield the stable, aromatic pyrazole ring.[7][8]

The choice of an appropriate β-ketoester is critical for achieving the desired 4-carboxylate substitution pattern. A suitable precursor is methyl 2-(ethoxymethylene)-3-oxobutanoate or a similar derivative where the formyl group equivalent directs the regiochemistry.

Caption: Simplified Knorr pyrazole synthesis workflow.

Experimental Protocol: Knorr-Type Synthesis

This protocol is adapted from established procedures for synthesizing pyrazole esters.[10]

-

Reaction Setup: To a solution of an appropriate 1,3-dicarbonyl precursor, such as methyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq), in a suitable organic solvent (e.g., dichloromethane or ethanol), add phenylhydrazine (1.05 eq) dropwise at a controlled temperature, typically between 0°C and 10°C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane mixture) or by recrystallization from a suitable solvent like ethanol to afford the pure methyl 1-phenyl-1H-pyrazole-4-carboxylate.[11]

Method 2: Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acid and esterified.[11] A more direct approach involves the Vilsmeier cyclization of hydrazones derived from β-ketoesters.[11][12]

Mechanistic Rationale & Causality

The Vilsmeier reagent, a chloroiminium ion, is pre-formed from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).

-

Hydrazone Formation: A β-ketoester, such as methyl acetoacetate, is first condensed with phenylhydrazine to form the corresponding phenylhydrazone. This step is crucial as it establishes the N-N-C backbone of the pyrazole ring.

-

Cyclization via Vilsmeier Reagent: The hydrazone is then treated with the Vilsmeier reagent. The electron-rich double bond of the hydrazone attacks the electrophilic iminium ion. A subsequent cyclization occurs, driven by the attack of the nitrogen atom, followed by elimination steps to form the aromatic pyrazole ring with a formyl group at the 4-position.[11] The use of anhydrous DMF is critical, as the Vilsmeier reagent reacts violently with water.[13]

Caption: Vilsmeier-Haack pathway to the target ester.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a representative procedure based on the synthesis of similar pyrazole esters.[11]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dry N,N-dimethylformamide (DMF, 4 mL) in an ice bath. Add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise with constant stirring.

-

Reaction Setup: Prepare a solution of the phenylhydrazone of methyl acetoacetate (0.001 mol) in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 5°C.

-

Reaction Execution: After the addition, allow the mixture to attain room temperature and then heat at 70-80°C for approximately 4 hours, monitoring by TLC.

-

Work-up and Quenching: Pour the resulting mixture onto crushed ice to quench the reaction. Carefully neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms. Allow the mixture to stand overnight to ensure complete precipitation.

-

Purification: Collect the pale yellow precipitate by filtration. Purify the crude solid by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (e.g., 15:85 v/v) as the eluent to yield the pure product.[11]

Method 3: [3+2] Huisgen Cycloaddition

The Huisgen 1,3-dipolar cycloaddition offers another elegant route to the pyrazole core.[14] This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate, a nitrile imine (the 1,3-dipole) is reacted with methyl propiolate (the dipolarophile).[15][16]

Mechanistic Rationale

-

Formation of the 1,3-Dipole: The nitrile imine is typically generated in situ from a hydrazonoyl chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride) by dehydrohalogenation with a non-nucleophilic base like triethylamine.

-

Concerted Cycloaddition: The generated nitrile imine then undergoes a concerted [3+2] cycloaddition reaction with the triple bond of methyl propiolate. This pericyclic reaction is highly efficient and stereospecific, directly forming the five-membered pyrazole ring.[14] The regioselectivity of the addition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.[15]

Purification and Characterization

Independent of the synthetic route employed, the final product requires rigorous purification and characterization to ensure its identity and purity for subsequent applications.

| Technique | Purpose | Expected Outcome for Methyl 1-Phenyl-1H-pyrazole-4-carboxylate |

| Column Chromatography | Primary purification | Separation from unreacted starting materials and byproducts using a silica gel stationary phase and a hexane/ethyl acetate mobile phase. |

| Recrystallization | Final purification | Yields a crystalline solid with a sharp melting point. Ethanol or methanol are common solvents. |

| Melting Point | Purity assessment | A sharp melting point indicates high purity. The literature value for the corresponding acid is 222-227 °C. |

| ¹H NMR Spectroscopy | Structural confirmation | The spectrum should show characteristic signals for the pyrazole ring protons, the phenyl group protons, and the methyl ester singlet (~3.8 ppm).[17] |

| ¹³C NMR Spectroscopy | Structural confirmation | Confirms the carbon skeleton, including the carbonyl carbon of the ester and the distinct carbons of the pyrazole and phenyl rings.[18] |

| Mass Spectrometry | Molecular weight verification | The mass spectrum should show a molecular ion peak corresponding to the calculated mass (C₁₁H₁₀N₂O₂ = 202.21 g/mol ).[19] |

Conclusion

The synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate is achievable through several robust and well-documented chemical strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The Knorr synthesis offers a classic, reliable approach, while the Vilsmeier-Haack reaction provides an alternative pathway, particularly from readily available keto-ester hydrazones. For more specialized applications, [3+2] cycloadditions present a regioselective and efficient route. Each method, when executed with careful attention to reaction conditions and purification protocols, can deliver high-purity material essential for advancing research and development in medicinal chemistry.

References

-

Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. Journal of the Korean Chemical Society. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Ag2O-Induced Regioselective Huisgen Cycloaddition for the Synthesis of Fully Substituted Pyrazoles as Potential Anticancer Agents. The Journal of Organic Chemistry. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. Available at: [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

-

A new transformation during fischer indole synthesis. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

-

Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][11]oxazine-pyrroles and related products. RSC Publishing. Available at: [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

-

Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. NIH. Available at: [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Studies on the Fischer indole synthesis. Chemical Reviews. Available at: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

-

Contents. The Royal Society of Chemistry. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH. Available at: [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

- Process for purification of 1-methylpyrazole-4-carboxylic acid esters.Google Patents.

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Available at: [Link]

- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.Google Patents.

- Process for the preparation of pyrazole-4-carboxamides.Google Patents.

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.Google Patents.

-

1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. SpectraBase. Available at: [Link]

-

4. Organic Syntheses Procedure. Available at: [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Available at: [Link]

- Process for the production of pyrazoles.Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. name-reaction.com [name-reaction.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. epubl.ktu.edu [epubl.ktu.edu]

- 19. 7188-96-7 | Methyl 1-phenyl-1H-pyrazole-4-carboxylate - Moldb [moldb.com]

An In-depth Technical Guide to Methyl 1-phenyl-1H-pyrazole-4-carboxylate

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activities. Within this esteemed class of heterocycles, Methyl 1-phenyl-1H-pyrazole-4-carboxylate emerges as a pivotal building block. Its strategic placement of functional groups—a reactive ester, a stabilizing N-phenyl substituent, and an aromatic pyrazole core—renders it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its chemical properties, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights required to harness its full potential. We will delve into the causality behind its synthesis and reactivity, grounded in authoritative data and established chemical principles.

Molecular Structure and Physicochemical Properties

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This ring is substituted at the N1 position with a phenyl group and at the C4 position with a methyl carboxylate group (-COOCH₃).

The presence of the N-phenyl group significantly influences the molecule's planarity and electronic distribution. Crystal structure analyses of closely related compounds, such as 3-methyl-1-phenyl derivatives, reveal that the phenyl ring is typically twisted out of the plane of the pyrazole ring.[1][2] This non-planar conformation is a critical determinant of its interaction with biological targets and its crystal packing behavior.

Key Physicochemical Data

The fundamental properties of Methyl 1-phenyl-1H-pyrazole-4-carboxylate are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| CAS Number | 134429-65-9 | - |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 84-88 °C (for the related aldehyde) | [5] |

| Solubility | Soluble in organic solvents like DMSO and methanol | |

| pKa | ~3.88 (Predicted for the parent carboxylic acid) |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 1-phenyl-1H-pyrazole-4-carboxylate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and reliable method involves the esterification of the corresponding carboxylic acid.

Esterification of 1-phenyl-1H-pyrazole-4-carboxylic acid

This is the most direct route, predicated on the availability of 1-phenyl-1H-pyrazole-4-carboxylic acid. The conversion of the carboxylic acid to its methyl ester is a standard organic transformation, typically achieved under acidic conditions.

Protocol: Fischer Esterification

-

Reaction Setup : To a solution of 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in methanol (acting as both solvent and reagent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl, ~5 mol%).

-

Heating : Heat the reaction mixture to reflux for several hours (typically 4-12 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup : After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl 1-phenyl-1H-pyrazole-4-carboxylate.

Causality : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the ester. Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the precursor carboxylic acid to the final ester product, including the key steps of reaction and purification.

Caption: Key reactive sites on Methyl 1-phenyl-1H-pyrazole-4-carboxylate.

Applications in Research and Development

The utility of Methyl 1-phenyl-1H-pyrazole-4-carboxylate is primarily as a chemical intermediate. Its derivatives have been explored in several high-value applications.

-

Pharmaceutical Development : The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery. Derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. [6]This molecule serves as a starting point for synthesizing libraries of novel pyrazole-based compounds for screening as potential drug candidates. For instance, pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent carbonic anhydrase inhibitors. [7]* Agrochemicals : Similar to pharmaceuticals, the pyrazole core is found in numerous pesticides and herbicides. [6]The functional handles on this molecule allow for systematic modification to optimize activity against specific agricultural pests or weeds.

-

Materials Science : Pyrazole-containing compounds are explored for their potential in creating novel materials with specific electronic and photophysical properties, which can be useful in the development of sensors and other electronic devices. [6]

Conclusion

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant synthetic value. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for a broad range of chemical research. A thorough understanding of its properties, as detailed in this guide, is essential for any scientist looking to incorporate this versatile scaffold into their research programs, whether the goal is to discover new pharmaceuticals, develop advanced agrochemicals, or engineer novel materials.

References

Sources

- 1. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 1-phenyl-1H-pyrazole-4-carboxylate [chemicalbook.com]

- 5. 1-フェニル-1H-ピラゾール-4-カルボキシアルデヒド | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of methyl 1-phenyl-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-phenyl-1H-pyrazole-4-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for these applications, unambiguous confirmation of its chemical structure is a critical, non-negotiable step. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to elucidate the structure of this pyrazole derivative. We will explore the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. For absolute confirmation, the pivotal role of single-crystal X-ray crystallography will also be discussed. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structure elucidation techniques.

The overarching strategy for structure elucidation is a multi-pronged approach, where each analytical technique provides a unique piece of the structural puzzle. The convergence of data from these independent methods provides the highest level of confidence in the final structural assignment.

Figure 1: A generalized workflow for the synthesis and structural characterization of organic compounds.

Mass Spectrometry: The First Glimpse

Mass spectrometry is the initial port of call to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful, providing a highly accurate mass measurement that can confirm the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule. The sample solution is introduced into the mass spectrometer, where a high voltage is applied, generating a fine spray of charged droplets.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision. For methyl 1-phenyl-1H-pyrazole-4-carboxylate (C₁₁H₁₀N₂O₂), we would expect to observe the protonated molecule [M+H]⁺.

Expected Data & Interpretation

| Parameter | Expected Value | Information Gained |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Confirms elemental composition. |

| Exact Mass | 202.0742 | Theoretical mass for C₁₁H₁₀N₂O₂. |

| [M+H]⁺ (Observed) | ~203.0815 | High-resolution measurement confirms the molecular formula. |

The observation of a peak at an m/z value that corresponds to the calculated exact mass of the protonated molecule to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.[1] Fragmentation patterns in the mass spectrum can also offer structural clues. For pyrazole derivatives, common fragmentation pathways include the loss of N₂ or HCN from the heterocyclic ring.[2][3]

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (phenyl and pyrazole rings) |

| ~2950 | C-H stretch | Aliphatic (methyl group) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Ester |

The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the ester carbonyl group. Absorptions in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic phenyl and pyrazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), and transferred to a 5 mm NMR tube.[4]

-

Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Data & Interpretation for Methyl 1-phenyl-1H-pyrazole-4-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Singlet | 1H | H5 (pyrazole) | Deshielded proton on the pyrazole ring. |

| ~7.9 | Singlet | 1H | H3 (pyrazole) | Deshielded proton on the pyrazole ring. |

| ~7.5-7.3 | Multiplet | 5H | Phenyl-H | Protons of the N-phenyl substituent. |

| ~3.9 | Singlet | 3H | OCH₃ | Protons of the methyl ester group. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected Data & Interpretation for Methyl 1-phenyl-1H-pyrazole-4-carboxylate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | C=O | Ester carbonyl carbon. |

| ~140 | C5 (pyrazole) | Pyrazole ring carbon. |

| ~139 | C (ipso-phenyl) | Phenyl carbon attached to the pyrazole ring. |

| ~133 | C3 (pyrazole) | Pyrazole ring carbon. |

| ~129, ~127, ~122 | Phenyl carbons | Carbons of the N-phenyl substituent. |

| ~115 | C4 (pyrazole) | Pyrazole ring carbon attached to the carboxylate. |

| ~52 | OCH₃ | Methyl ester carbon. |

2D NMR: Confirming Connectivity

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for unambiguously connecting the pieces.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H correlations), though for this specific molecule with many singlet signals, its utility is primarily for the phenyl group's internal correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). This experiment would definitively link the proton signals to their attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is a powerful tool for establishing the overall connectivity of the molecular fragments. For instance, a correlation between the methyl protons (~3.9 ppm) and the carbonyl carbon (~163 ppm) would confirm the methyl ester functionality. Correlations between the pyrazole protons and the phenyl carbons would confirm the N-phenyl substitution pattern.

Figure 2: A table illustrating key expected HMBC correlations for structural confirmation.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[5]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[5][6]

Expected Outcome

The resulting crystallographic data would confirm the planar structure of the pyrazole ring, the substitution pattern (phenyl group at N1, carboxylate at C4), and the connectivity of all atoms. It provides an indisputable confirmation of the structure elucidated by spectroscopic methods.[5]

Conclusion

The is a systematic process that relies on the logical integration of data from multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of NMR experiments maps out the carbon-hydrogen framework and establishes atomic connectivity. Finally, single-crystal X-ray crystallography provides absolute, three-dimensional structural proof. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized compound, a prerequisite for its use in any research or development application.

References

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

ResearchGate. Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Taylor & Francis Online. Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

Taylor & Francis. Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl -methyl- -phenyl- H-pyrazole. Available from: [Link]

-

PMC - NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Open Research Library. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its synthetic versatility and unique physicochemical properties have led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities.[1][4][5] Pyrazole-containing compounds have been successfully commercialized as anti-inflammatory, anticancer, anti-obesity, and analgesic agents, underscoring the therapeutic potential of this moiety.[1][6][7][8] This guide provides a comprehensive technical overview of the principal biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. We will explore key examples, from the blockbuster anti-inflammatory drug Celecoxib to kinase inhibitors in oncology, to provide researchers and drug development professionals with a foundational understanding of this critical chemical class.

The Pyrazole Scaffold: A Foundation for Pharmacological Diversity

The pyrazole ring's structure is fundamental to its utility. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like, serving as a hydrogen bond acceptor.[8] This duality, combined with the aromatic nature of the ring, allows for diverse intermolecular interactions with biological targets. Furthermore, the ring's five positions (N1, C3, C4, C5) are readily substitutable, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize target affinity, selectivity, and pharmacokinetic profiles.[9]

Common synthetic routes, such as the Knorr pyrazole synthesis (cyclocondensation of hydrazines with 1,3-dicarbonyl compounds) and 1,3-dipolar cycloadditions, provide accessible pathways to a wide array of substituted pyrazoles, facilitating the exploration of chemical space for drug discovery.[1][9][10]

Major Biological Activities and Mechanisms of Action

The versatility of the pyrazole scaffold has been exploited to target a wide array of biological pathways, leading to compounds with significant therapeutic applications.

Anti-inflammatory Activity

Mechanism: Selective COX-2 Inhibition The enzyme cyclooxygenase is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13][14] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[14][15]

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.[9][15] Pyrazole derivatives, most notably Celecoxib (Celebrex®) , were designed for selective inhibition of COX-2.[9][13][16] The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind to a specific hydrophilic side pocket near the active site of the COX-2 enzyme, an area that is sterically hindered in the COX-1 isoform.[13][15] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[14]

Caption: General workflow of protein kinase inhibition by pyrazoles.

Other Anticancer Mechanisms: Beyond kinase inhibition, pyrazole derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. [17][18]

Neuropharmacological and Metabolic Activities

The pyrazole ring is also present in compounds targeting the central nervous system and metabolic pathways.

Mechanism: Cannabinoid Receptor (CB1) Antagonism Rimonabant , a 1,5-diarylpyrazole derivative, was developed as a selective CB1 receptor antagonist or inverse agonist. [19][20]The endocannabinoid system plays a role in regulating appetite and energy balance. [20][21]By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant was shown to reduce food intake, decrease body weight, and improve metabolic parameters such as insulin sensitivity and lipid profiles. [19][21][22]Although withdrawn from the market due to psychiatric side effects, its mechanism of action highlights the ability of pyrazoles to modulate key neurological pathways. [19]

Agrochemical Applications

The biological activity of pyrazoles extends beyond medicine into agriculture, where they are used as effective pesticides and herbicides. [23][24]

-

Insecticides: Pyrazole amides like Chlorantraniliprole function by targeting insect ryanodine receptors, causing impaired muscle regulation. [25]* Herbicides: Certain pyrazole derivatives act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for pigment synthesis in plants. [26]Inhibition leads to a characteristic bleaching of the plant tissue. [26]

Key Experimental Protocols

Evaluating the biological activity of novel pyrazole derivatives requires robust and validated experimental systems. The following are standard protocols for assessing anti-inflammatory and anticancer activities.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of anti-inflammatory pyrazole compounds.

-

Objective: To measure the IC50 (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a probe (e.g., Amplex Red) into a fluorescent product in the presence of arachidonic acid and hydrogen peroxide. Inhibition of the enzyme results in a decreased fluorescent signal.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and Amplex Red reagent.

-

Compound Dilution: Prepare a serial dilution of the pyrazole test compound in DMSO. A known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Ibuprofen) should be used as positive controls.

-

Assay Plate Setup: In a 96-well microplate, add the enzyme (either COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add the diluted test compounds and controls to the respective wells and incubate for a specified time (e.g., 15 minutes at 25°C) to allow for binding.

-

Reaction Initiation: Add a solution containing arachidonic acid and the fluorescent probe to all wells to start the reaction.

-

Data Acquisition: Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/590 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

-

Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound in rodents. [10][11][27]

-

Objective: To evaluate the ability of a pyrazole derivative to reduce acute inflammation in a live animal model.

-

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.

-

Methodology:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline or 0.5% CMC), Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (receiving different doses of the pyrazole derivative).

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Baseline Measurement: Before compound administration, measure the initial volume of each rat's right hind paw using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Caption: Experimental workflow for the paw edema anti-inflammatory assay.

Data Presentation: Key Pyrazole Derivatives and Activities

Summarizing quantitative data is crucial for comparing the efficacy of different derivatives.

Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs

| Drug Name | Brand Name | Primary Target(s) | Key Biological Activity | FDA Approval Year |

| Celecoxib | Celebrex® | COX-2 | Anti-inflammatory, Analgesic | 1999 |

| Sildenafil | Viagra® | Phosphodiesterase-5 (PDE5) | Vasodilator | 1998 |

| Rimonabant | Acomplia® | Cannabinoid Receptor 1 (CB1) | Anti-obesity, Metabolic | 2006 (EU, Withdrawn) |

| Ruxolitinib | Jakafi® | JAK1/JAK2 | Anticancer (Myelofibrosis) | 2011 |

| Apixaban | Eliquis® | Factor Xa | Anticoagulant | 2012 |

| Crizotinib | Xalkori® | ALK/ROS1 Kinase | Anticancer (NSCLC) | 2011 |

Data compiled from multiple sources.[1][6][8][28]

Table 2: Example IC50 Values for Pyrazole Derivatives Against Biological Targets

| Pyrazole Derivative Class | Target | Reported IC50 Value (μM) | Biological Activity | Reference |

| 3,5-diarylpyrazoles | COX-2 | 0.01 | Anti-inflammatory | [9] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | Anti-inflammatory | [9] |

| Pyrazolo[1,5-a]pyrimidine | PIM-1 Kinase | 0.60 | Anticancer | [29] |

| Pyrazolo[4,3-f]quinoline | Haspin Kinase | 1.7 | Anticancer | [29] |

| Pyrazole derivative | Lipoxygenase | 80 | Anti-inflammatory | [27] |

| Pyrazole-naphthalene analog | Tubulin Polymerization | 7.30 | Anticancer | [18] |

Conclusion and Future Directions

The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to life-changing therapeutics. The success of compounds like Celecoxib and numerous kinase inhibitors validates the pyrazole ring as a privileged structure for interacting with key enzymatic targets.

The future of pyrazole-based drug discovery is bright. Emerging strategies include the development of multi-target hybrids (e.g., dual COX/LOX inhibitors) to achieve broader efficacy and the application of artificial intelligence and computational screening to accelerate the design and synthesis of novel candidates. [9]As our understanding of complex disease pathways deepens, the synthetic tractability and proven track record of pyrazole derivatives will ensure they remain a focus of intensive research for years to come.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. IJPPR.

-

Celecoxib - StatPearls - NCBI Bookshelf. NCBI. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. News-Medical.Net. [Link]

-

Celecoxib - Wikipedia. Wikipedia. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. MDPI. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. Journal of Chemical Health Risks. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. PharmGKB. [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. Patsnap. [Link]

-

Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. PubMed. [Link]

-

Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. PubMed. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Patsnap. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. PubMed. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. ResearchGate. [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. Royalchem. [Link]

-

Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. PubMed. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Institutes of Health. [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. PubMed. [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. National Institutes of Health. [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate. ResearchGate. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. ACS Publications. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. National Institutes of Health. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. ScienceDirect. [Link]

-

Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. Royal Society of Chemistry. [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. SRR Publications. [Link]

-

Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed. PubMed. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. PubMed. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. National Institutes of Health. [Link]

-

Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation | Bentham Science Publishers. Bentham Science. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. MDPI. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 20. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. royal-chem.com [royal-chem.com]

- 24. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and versatile synthetic accessibility make it a "privileged scaffold" in the quest for novel therapeutics.[3] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel pyrazole-containing compounds. We will traverse from classical condensation reactions to the frontiers of transition-metal-catalyzed C–H functionalization, offering not just protocols but the underlying chemical logic that drives innovation in this field. This document is designed to be a practical and authoritative resource, empowering researchers to navigate the complexities of pyrazole chemistry and accelerate their drug discovery programs.

The Enduring Significance of the Pyrazole Core in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, and its electronic nature can be finely tuned through substitution.[4] These features allow pyrazole-containing molecules to engage in specific, high-affinity interactions with biological targets.

The therapeutic impact of pyrazoles is extensive, with applications including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[5][6] Marketed drugs such as the COX-2 inhibitor Celecoxib , the anti-obesity agent Rimonabant , and the kinase inhibitor Crizotinib underscore the scaffold's versatility and success.[2][7] The continued interest in pyrazoles is driven by their proven track record and the ongoing development of innovative synthetic methods that expand the accessible chemical space for drug design.[4][8]

Foundational Synthetic Strategies: Building the Core

The construction of the pyrazole ring is typically achieved through the condensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophilic synthon.

The Knorr Pyrazole Synthesis: A Timeless Approach

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental methods for pyrazole synthesis.[8][9] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][11]

Causality in the Knorr Synthesis: The choice of dicarbonyl and hydrazine precursors directly dictates the substitution pattern of the resulting pyrazole. The reaction's regioselectivity is a critical consideration, especially with unsymmetrical dicarbonyls, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[9][12] The reaction is typically driven by the formation of the stable, aromatic pyrazole ring.[12]

Workflow for Classical Pyrazole Synthesis

The following diagram illustrates the logical flow of a typical Knorr synthesis, from starting materials to the final product.

Caption: Logical workflow of the Knorr pyrazole synthesis.

Modern Synthetic Frontiers: Diversification and Late-Stage Functionalization

While classical methods are robust for building the pyrazole core, modern drug discovery demands more sophisticated tools for fine-tuning molecular properties. Recent advances have focused on the direct functionalization of pre-formed pyrazole rings, a strategy known as late-stage functionalization.

Transition-Metal-Catalyzed C–H Functionalization

The direct conversion of a carbon-hydrogen (C–H) bond into a new carbon-carbon or carbon-heteroatom bond is a paradigm shift in synthetic chemistry.[13] For pyrazoles, this approach avoids the lengthy synthesis of pre-functionalized starting materials and allows for the direct installation of diverse functional groups onto the heterocyclic core.[14][15]

Expert Insight: Palladium and rhodium catalysts are frequently employed for these transformations.[13][14] The regioselectivity of C–H functionalization is controlled by the inherent electronic properties of the pyrazole ring and, more powerfully, by using directing groups. The pyridine-type nitrogen (N2) can act as an endogenous directing group, guiding the metal catalyst to functionalize the adjacent C3 or C5 positions.[15][16] This strategy provides a predictable and powerful way to build molecular complexity.[16]

Experimental Protocol: Palladium-Catalyzed C5-Arylation of a 1-Arylpyrazole

This protocol is a representative example of a directed C–H functionalization reaction, a cornerstone of modern pyrazole diversification.

Self-Validating System: This protocol includes checkpoints and expected outcomes. Successful execution should yield a product with a clear change in chromatographic mobility (TLC/LC-MS) and characteristic spectroscopic signals (NMR) corresponding to the newly introduced aryl group.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the 1-arylpyrazole substrate (1.0 mmol), the aryl halide coupling partner (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).

-

Solvent and Base: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) followed by a carbonate base (e.g., K₂CO₃, 2.0 mmol).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 12-24 hours).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure C5-arylated pyrazole product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C5-H proton signal and the appearance of new aromatic signals in the NMR spectrum are key indicators of a successful reaction.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for generating molecular diversity.[3][17] Several MCRs have been developed for the synthesis of complex, biologically active pyrazole derivatives, offering advantages in terms of step economy, time, and resource savings.[1][18]

For instance, a four-component reaction involving an aldehyde, malononitrile, a hydrazine, and a β-ketoester can rapidly assemble highly functionalized pyrano[2,3-c]pyrazole scaffolds.[17] This approach is particularly valuable in high-throughput screening campaigns where large libraries of related compounds are required.

Comparison of Synthetic Methodologies

The following table summarizes the key attributes of the discussed synthetic strategies, providing a clear basis for experimental design choices.

| Methodology | Primary Use Case | Key Advantages | Common Limitations | Representative Catalyst/Reagent |

| Knorr Synthesis | Core scaffold construction | High yields, readily available starting materials, robust.[12] | Regioselectivity issues with unsymmetrical substrates.[8] | Acetic Acid, H₂SO₄ |

| C–H Functionalization | Late-stage diversification, SAR studies | High atom economy, access to novel analogues.[14][16] | Requires specific directing groups, catalyst cost/sensitivity. | Pd(OAc)₂, [RhCp*Cl₂]₂ |

| Multicomponent Reactions | Library synthesis, diversity generation | High efficiency, operational simplicity, rapid complexity.[1][17] | Scaffolds are limited by the specific MCR, optimization can be complex. | Piperidine, Iodine[17][19] |

Case Study: The Synthesis of Celecoxib

Celecoxib (Celebrex®) is a blockbuster anti-inflammatory drug that functions as a selective COX-2 inhibitor. Its synthesis provides a real-world example of industrial-scale pyrazole construction. The core synthetic step involves the regioselective condensation of a fluorinated 1,3-diketone with a substituted arylhydrazine.[7][20]

Logical Relationship in Celecoxib's Discovery

The development of Celecoxib was guided by a clear structure-activity relationship (SAR) logic, aiming to achieve selectivity for the COX-2 enzyme over COX-1 to reduce gastrointestinal side effects.

Caption: The logic driving the design of Celecoxib.

Conclusion and Future Outlook

The field of pyrazole synthesis is dynamic and continually evolving. While classical methods provide a solid foundation, the future lies in the development of more efficient, selective, and sustainable synthetic methodologies. Key areas of future growth include:

-

Photoredox and Electrochemical Synthesis: These methods offer green alternatives to traditional catalysis, often proceeding under mild conditions.[8]

-

Flow Chemistry: Continuous flow processes can improve safety, scalability, and reproducibility for the synthesis of pyrazole-based active pharmaceutical ingredients (APIs).

-

Biocatalysis: The use of enzymes to catalyze pyrazole synthesis or functionalization could provide unparalleled levels of selectivity.

By embracing these innovations, chemists will continue to unlock the full therapeutic potential of the pyrazole scaffold, paving the way for the next generation of life-saving medicines.

References

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Recent Advances in Synthesis and Properties of Pyrazoles. SciSpace.

- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed.

- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing.

- Transition-metal-catalyzed C–H functionaliz

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.

- knorr pyrazole synthesis. Slideshare.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents” | Request PDF.

- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.

- Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central.

- Synthesis of the celecoxib‐based derivatives (34a–m).

- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. rroij.com [rroij.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. mdpi.com [mdpi.com]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. knorr pyrazole synthesis | PPTX [slideshare.net]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]

- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - ProQuest [proquest.com]

- 18. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

methyl 1-phenyl-1H-pyrazole-4-carboxylate mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of Methyl 1-phenyl-1H-pyrazole-4-carboxylate

Executive Summary

Methyl 1-phenyl-1H-pyrazole-4-carboxylate is a member of the pyrazole class of heterocyclic compounds, a scaffold renowned for its broad therapeutic potential and presence in numerous clinically approved drugs. While the specific mechanism of action for this particular ester remains uncharacterized in publicly available literature, the extensive bioactivity of its structural analogs provides a strong foundation for targeted investigation. This guide synthesizes the existing knowledge on phenylpyrazole derivatives to propose several plausible mechanisms of action. We present a scientifically-grounded framework for elucidating its biological function, detailing hypothesized molecular targets and providing robust, step-by-step experimental protocols for their validation. The primary objective is to equip researchers with the necessary theoretical and practical insights to systematically explore the therapeutic promise of methyl 1-phenyl-1H-pyrazole-4-carboxylate.

The Phenylpyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered "privileged" in medicinal chemistry due to its ability to serve as a versatile scaffold for interacting with a wide array of biological targets. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, and the ring itself often functions as a bioisostere for an aryl group, enhancing properties like lipophilicity and metabolic stability.[1]

This versatility has led to the development of numerous successful drugs across various therapeutic areas, including the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the anticoagulant Apixaban.[2] The broader pyrazole class exhibits a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, antioxidant, and potent enzyme inhibitory effects.[2][3][4][5][6] The specific compound of interest, methyl 1-phenyl-1H-pyrazole-4-carboxylate, features the core pyrazole ring, a phenyl group at the 1-position, and a methyl carboxylate group at the 4-position, suggesting it may share bioactivities with other compounds in this family.

Synthesis and Characterization

A reliable supply of the target compound is essential for systematic investigation. The synthesis of methyl 1-phenyl-1H-pyrazole-4-carboxylate can be achieved through established methods of pyrazole synthesis, such as the condensation of a 1,3-dicarbonyl equivalent with phenylhydrazine. A plausible synthetic route is outlined below.

Proposed Synthesis Protocol

This protocol is adapted from standard procedures for pyrazole synthesis.[4][7]

-

Step 1: Preparation of the Intermediate. The reaction is initiated by reacting phenylhydrazine with a suitable three-carbon precursor bearing the desired carboxylate functionality. A common starting material is a derivative of acetoacetic ester.

-

Step 2: Cyclization. The intermediate is then cyclized, often under acidic or basic conditions, to form the pyrazole ring. The reaction of phenylhydrazine with methyl acetoacetate, for example, is a well-established method for producing 1-phenyl-pyrazolone derivatives.[7]

-

Step 3: Functionalization (if necessary). Depending on the exact starting materials, subsequent functionalization at the 4-position may be required to install the methyl carboxylate group.

-

Step 4: Purification. The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield pure methyl 1-phenyl-1H-pyrazole-4-carboxylate.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and arrangement of protons and carbons.[8][9]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the ester.[10]

Caption: High-level workflow for the synthesis and validation of the target compound.

Hypothesized Mechanisms of Action

Based on robust evidence from structurally related 1-phenyl-pyrazole-4-carboxylic acid derivatives and the broader pyrazole class, we propose four primary, testable hypotheses for the mechanism of action of methyl 1-phenyl-1H-pyrazole-4-carboxylate.

Hypothesis 1: Inhibition of Xanthine Oxidoreductase (XOR)

-

Scientific Rationale: A study on a library of 1-phenyl-pyrazole-4-carboxylic acid derivatives found them to be potent inhibitors of xanthine oxidoreductase (XOR), with some compounds exhibiting nanomolar IC50 values comparable to the approved drug febuxostat.[11] The core structure is highly similar to our compound of interest.

-

Proposed Mechanism: XOR is a critical enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, the compound would block the terminal steps of uric acid production, leading to a hypouricemic effect. This mechanism is the basis for treating hyperuricemia and gout.[11] Kinetic studies on an analog suggest a mixed-type inhibition pattern.[11]

Caption: Inhibition of uric acid production via the Xanthine Oxidoreductase pathway.